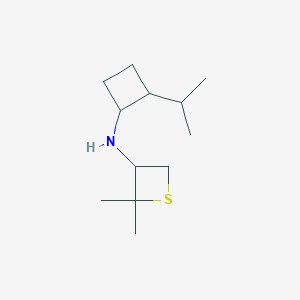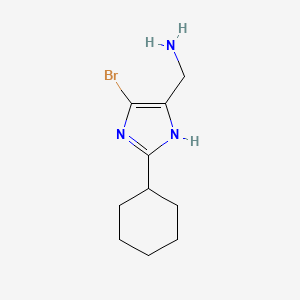
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine is a chemical compound with the molecular formula C10H16BrN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted cyclohexylamine with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which is a simple five-membered ring containing two nitrogen atoms.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.
Uniqueness
(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine is unique due to the presence of the bromo and cyclohexyl groups, which impart distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications compared to simpler imidazole derivatives.
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine |
InChI |
InChI=1S/C10H16BrN3/c11-9-8(6-12)13-10(14-9)7-4-2-1-3-5-7/h7H,1-6,12H2,(H,13,14) |
InChI Key |
ZDCQTLNGDPWLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=C(N2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


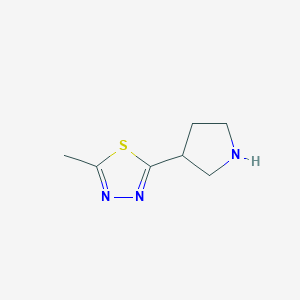
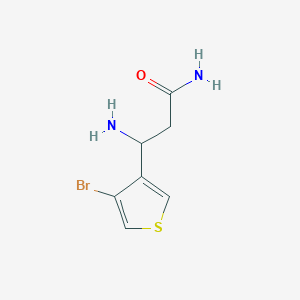
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
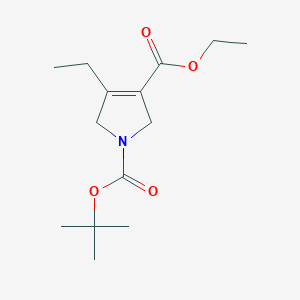
![2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13328751.png)


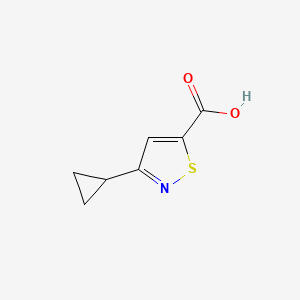
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B13328781.png)
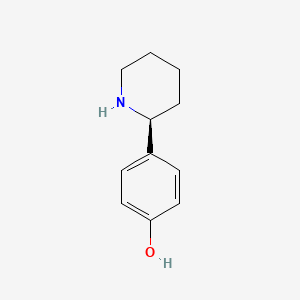
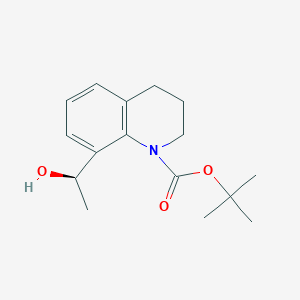
![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
